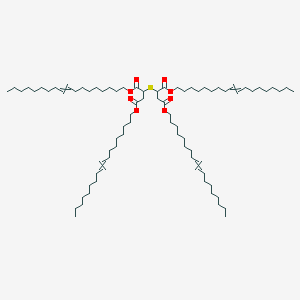
Tetraoctadec-9-en-1-yl 2,2'-sulfanediyldibutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate typically involves the esterification of octadec-9-en-1-ol with 2,2’-sulfanediyldibutanedioic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanediyldibutanedioate group to a thiol or sulfide.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying lipid interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the formulation of specialty chemicals and surfactants, contributing to the development of new materials and products.
Wirkmechanismus
The mechanism of action of Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the sulfanediyldibutanedioate group can interact with specific proteins, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadec-9-en-1-yl acetate
- Tetradec-9-en-1-yl acetate
- Octadec-9-enyl (2R)-2,3-bis(oxidanyl)propanoate
Uniqueness
Tetraoctadec-9-en-1-yl 2,2’-sulfanediyldibutanedioate stands out due to its unique combination of a long hydrocarbon chain and a sulfanediyldibutanedioate group. This combination imparts distinct chemical properties and potential applications that are not commonly found in similar compounds. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
90375-94-3 |
|---|---|
Molekularformel |
C80H146O8S |
Molekulargewicht |
1268.1 g/mol |
IUPAC-Name |
bis(octadec-9-enyl) 2-[1,4-bis(octadec-9-enoxy)-1,4-dioxobutan-2-yl]sulfanylbutanedioate |
InChI |
InChI=1S/C80H146O8S/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-85-77(81)73-75(79(83)87-71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)89-76(80(84)88-72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)74-78(82)86-70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h33-40,75-76H,5-32,41-74H2,1-4H3 |
InChI-Schlüssel |
XKNQJOLEMBRANU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)SC(CC(=O)OCCCCCCCCC=CCCCCCCCC)C(=O)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


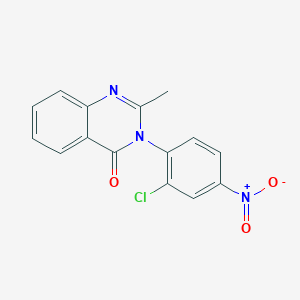
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
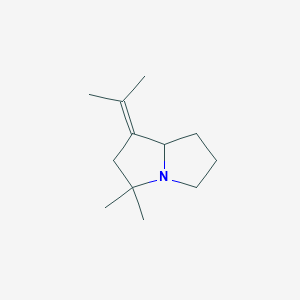
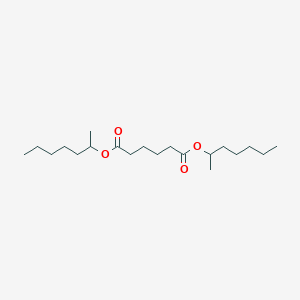

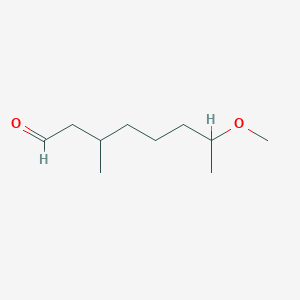
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
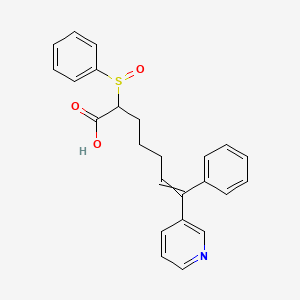

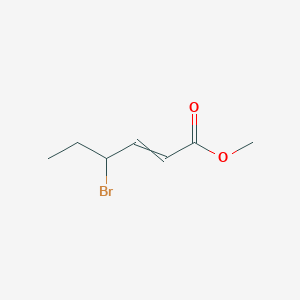

![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
